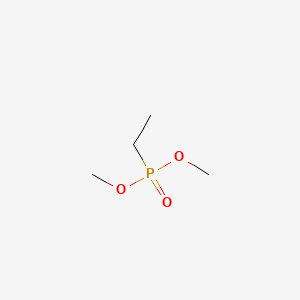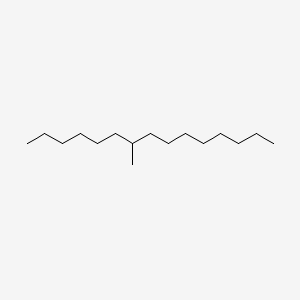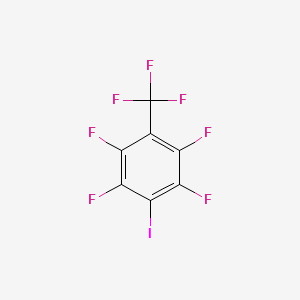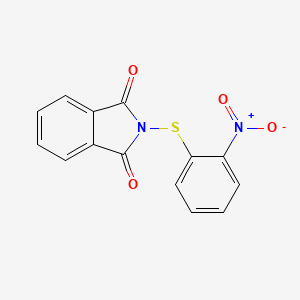
2-(2-Nitrophenylthio)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Nitrophenylthio)isoindoline-1,3-dione , also known as DioxoA , is a novel isoindoline derivative. It exhibits potent inhibition of acetylcholinesterase (AChE) , an enzyme implicated in Alzheimer’s disease (AD) progression. AD is characterized by progressive brain degeneration, leading to memory loss and cognitive decline. Currently, AChE inhibitors (AChEIs) are the primary drugs approved for AD treatment .
Synthesis Analysis
The synthesis of 2-(2-Nitrophenylthio)isoindoline-1,3-dione involves a straightforward method. It can be obtained as a white solid with an 85% yield . The melting point is approximately 130–131°C . The compound’s 1H NMR spectrum in CDCl3 reveals characteristic peaks at 2.98 ppm (t, H-11) , 3.92 ppm (t, H-10) , 7.26 ppm (m, H-13,14,15,16,17) , 7.70 ppm (m, H-5,6) , and 7.82 ppm (m, H-4,7) . The 13C NMR spectrum shows signals at 168.1 ppm (C-1,3) , 123.2 ppm (C-4,7) , 133.9 ppm (C-5,6) , 132.0 ppm (C-8,9) , 39.2 ppm (C-10) , and 34.6 ppm .
Molecular Structure Analysis
The molecular formula of 2-(2-Nitrophenylthio)isoindoline-1,3-dione is C14H8N2O4S , with a molecular weight of 300.29 g/mol . The compound features a nitrophenylthio group attached to an isoindoline-1,3-dione scaffold .
Chemical Reactions Analysis
The compound’s inhibitory effect on AChE is noteworthy. Isoindolines exhibit uncompetitive inhibition , while dioxoisoindolines display competitive inhibition . Molecular docking studies suggest that dioxoisoindolines interact with the catalytic active site, the peripheral anionic site, and the aromatic patch of AChE. The carbonyl group significantly influences the type of inhibition and affinity .
作用机制
未来方向
属性
CAS 编号 |
61639-74-5 |
|---|---|
产品名称 |
2-(2-Nitrophenylthio)isoindoline-1,3-dione |
分子式 |
C14H8N2O4S |
分子量 |
300.29 g/mol |
IUPAC 名称 |
2-(2-nitrophenyl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C14H8N2O4S/c17-13-9-5-1-2-6-10(9)14(18)15(13)21-12-8-4-3-7-11(12)16(19)20/h1-8H |
InChI 键 |
MWRUNGXOGWGVSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=CC=C3[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




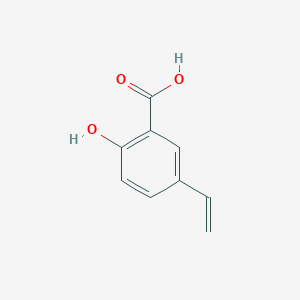
![2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone](/img/structure/B3192207.png)
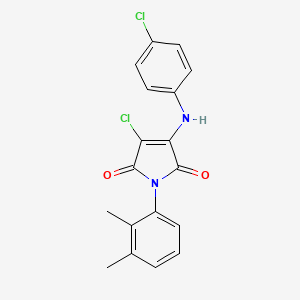

![Ethanone, 1-[3-chloro-4-(phenylmethoxy)phenyl]-](/img/structure/B3192239.png)
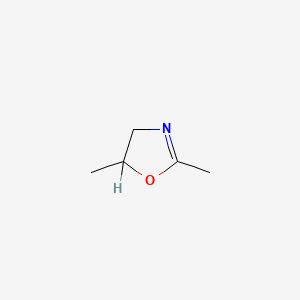

![4-[(4-Heptylphenyl)ethynyl]benzonitrile](/img/structure/B3192254.png)
